

An In-Depth Technical Guide on 5-Phenylthiazole-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Phenylthiazole-2-carboxylic acid

Cat. No.: B1440844

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This guide offers a comprehensive technical exploration of **5-Phenylthiazole-2-carboxylic acid**, a heterocyclic compound with significant relevance in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical architecture, synthesis, and characterization.

Introduction: The Significance of the Phenylthiazole Scaffold

The thiazole ring is a fundamental five-membered aromatic heterocycle containing both sulfur and nitrogen. This structural motif is a cornerstone in the design of numerous biologically active molecules.^{[1][2][3]} The incorporation of a phenyl group and a carboxylic acid moiety, as seen in **5-Phenylthiazole-2-carboxylic acid**, imparts specific steric and electronic properties that are crucial for its diverse applications. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2][4]}

Chemical Structure and Properties

A thorough understanding of the molecular structure and physicochemical properties of **5-Phenylthiazole-2-carboxylic acid** is essential for its effective use in research and development.

Molecular Structure

The core of the molecule is a thiazole ring, with a phenyl group attached at the 5-position and a carboxylic acid group at the 2-position.

Caption: Diagram of the **5-Phenylthiazole-2-carboxylic acid** structure.

Physicochemical Data

Key properties of **5-Phenylthiazole-2-carboxylic acid** are summarized below.

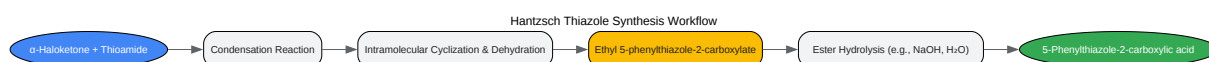
Property	Value	Reference
Molecular Formula	C ₁₀ H ₇ NO ₂ S	[5][6]
Molecular Weight	205.23 g/mol	[5][6]
CAS Number	937369-77-2	[5][6][7][8]
Boiling Point	431.5±38.0 °C at 760 mmHg	[7]
Density	1.4±0.1 g/cm ³	[7]

Synthesis and Mechanism

The Hantzsch thiazole synthesis is a widely employed and reliable method for the preparation of thiazole derivatives.[9][10][11] This reaction involves the condensation of an α -haloketone with a thioamide.[10][11][12]

Reaction Mechanism

The synthesis of **5-Phenylthiazole-2-carboxylic acid** typically proceeds through the reaction of an appropriate α -haloketone with a thioamide to form the thiazole ring, followed by hydrolysis of an ester precursor.



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Caption: A simplified workflow of the Hantzsch synthesis.

Experimental Protocol

A representative, two-step protocol for the synthesis of **5-Phenylthiazole-2-carboxylic acid** is outlined below.

Part 1: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate

- React thiobenzamide with ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol.
- Heat the mixture to reflux for several hours to facilitate the condensation and cyclization reactions.
- Upon completion, the solvent is removed, and the crude product is isolated.

Part 2: Hydrolysis to **5-Phenylthiazole-2-carboxylic acid**

- The crude ethyl 5-phenylthiazole-2-carboxylate is subjected to hydrolysis using a base, such as sodium hydroxide, in an aqueous-alcoholic solution.^[13]
- The reaction mixture is heated to ensure complete conversion of the ester to the carboxylate salt.
- Acidification of the reaction mixture with a strong acid, like hydrochloric acid, precipitates the final product, **5-Phenylthiazole-2-carboxylic acid**.^[13]
- The solid product is then collected by filtration, washed, and dried.

Spectroscopic Characterization

The structural identity and purity of the synthesized **5-Phenylthiazole-2-carboxylic acid** are confirmed using various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the thiazole ring proton, and a downfield signal for the carboxylic acid proton, typically above 10 ppm.^{[14][15]} The carboxylic acid proton signal is often broad and can disappear upon D_2O exchange.^{[14][15]}
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm, along with signals for the carbons of the phenyl and thiazole rings.^{[14][15]}

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.^[16] Key absorptions include:

- A very broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm^{-1} .^{[14][17]}
- A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually found between 1710 and 1760 cm^{-1} .^{[14][17]}
- C-O stretching and O-H bending vibrations are also expected.^[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information. A common fragmentation for carboxylic acids is the loss of the hydroxyl group ($[\text{M}-\text{OH}]^+$) and the entire carboxyl group ($[\text{M}-\text{COOH}]^+$).^[18]

Applications in Research and Development

Thiazole-containing compounds are of significant interest in drug discovery and materials science.

Medicinal Chemistry

The **5-phenylthiazole-2-carboxylic acid** scaffold is a key structural component in the development of various therapeutic agents. Derivatives have been investigated for their

potential as:

- Anticancer agents: Thiazole derivatives have shown promise in the development of new anti-tumor drugs.[19][20]
- Antimicrobial agents: The thiazole ring is a common feature in many antibacterial and antifungal compounds.[2][3][21]
- Enzyme inhibitors: For example, derivatives of 2-phenylthiazole-4-carboxylic acid have been identified as potent xanthine oxidase inhibitors for the treatment of hyperuricemia and gout. [22]

Materials Science

The unique electronic properties of thiazole derivatives make them suitable for applications in materials science, such as in the development of organic electronics and dyes.[23]

Conclusion

5-Phenylthiazole-2-carboxylic acid is a versatile and valuable building block in organic synthesis, with significant applications in medicinal chemistry and materials science. Its synthesis via the Hantzsch reaction is well-established, and its structure can be readily confirmed by standard spectroscopic methods. The continued exploration of this and related thiazole derivatives holds great promise for the development of new therapeutic agents and advanced materials.

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